molecular formula C17H19N7O2S B2959132 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-4-(pyridin-3-ylsulfonyl)piperazine CAS No. 1040679-76-2

1-((1-phenyl-1H-tetrazol-5-yl)methyl)-4-(pyridin-3-ylsulfonyl)piperazine

Cat. No.: B2959132
CAS No.: 1040679-76-2
M. Wt: 385.45
InChI Key: IGCFQAWPAACTIY-UHFFFAOYSA-N
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Description

1-((1-Phenyl-1H-tetrazol-5-yl)methyl)-4-(pyridin-3-ylsulfonyl)piperazine is a piperazine-based compound featuring a tetrazole moiety and a pyridinylsulfonyl group. This structural combination is common in pharmaceuticals targeting neurological or inflammatory pathways, though specific biological data for this compound remain sparse in the provided evidence. Its synthesis likely involves nucleophilic substitution or reductive amination, as seen in analogous piperazine derivatives .

Properties

IUPAC Name

1-[(1-phenyltetrazol-5-yl)methyl]-4-pyridin-3-ylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N7O2S/c25-27(26,16-7-4-8-18-13-16)23-11-9-22(10-12-23)14-17-19-20-21-24(17)15-5-2-1-3-6-15/h1-8,13H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGCFQAWPAACTIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)S(=O)(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-4-(pyridin-3-ylsulfonyl)piperazine typically involves multiple steps, starting with the preparation of the tetrazole ring. One common approach is the reaction of phenylhydrazine with sodium azide in the presence of a strong acid, such as hydrochloric acid, to form 1-phenyl-1H-tetrazole

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of solvent, temperature, and reaction time are optimized to achieve high yields and purity. Purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-4-(pyridin-3-ylsulfonyl)piperazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of reduced derivatives.

  • Substitution: Introduction of various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecular architectures.

  • Biology: Its biological activity has been explored in the context of enzyme inhibition and receptor binding studies.

  • Medicine: Potential therapeutic applications include the development of new drugs targeting various diseases.

  • Industry: It can be used as a building block in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism by which 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-4-(pyridin-3-ylsulfonyl)piperazine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. Further research is needed to elucidate the precise molecular mechanisms.

Comparison with Similar Compounds

Key Observations:

  • Sulfonyl Group Variations: Replacement of pyridin-3-ylsulfonyl with methylsulfonyl () reduces aromaticity but may improve metabolic stability.
  • Tetrazole Substitutions : The phenyl group on the tetrazole in the target compound contrasts with 4-methoxyphenyl in , which introduces electron-donating effects that could modulate receptor interactions.
  • Piperazine Core Modifications : Cyclizine derivatives () replace sulfonyl/tetrazole groups with benzhydryl or methyl groups, shifting activity toward histamine receptor antagonism.

Physicochemical Properties

  • Melting Points: Piperazine derivatives with halogen substituents (e.g., 4-chlorophenyl in ) exhibit higher melting points (117–118°C) compared to non-halogenated analogs (~65–92°C), suggesting stronger intermolecular forces. The target compound’s pyridinylsulfonyl group may similarly elevate its melting point.
  • Solubility : The dihydrochloride salt of a related tetrazole-piperazine compound () highlights the role of salt formation in enhancing aqueous solubility, a strategy applicable to the target compound.

Biological Activity

1-((1-phenyl-1H-tetrazol-5-yl)methyl)-4-(pyridin-3-ylsulfonyl)piperazine is a synthetic compound that belongs to the class of tetrazole derivatives. Its unique structure suggests potential biological activities, particularly in medicinal chemistry. This article reviews the compound's biological activity, focusing on its mechanisms, efficacy, and comparisons with similar compounds.

Chemical Structure and Properties

The compound has a molecular formula of C17H19N7O2SC_{17}H_{19}N_7O_2S and a molecular weight of approximately 377.5 g/mol. The structure features a tetrazole ring, a piperazine moiety, and a pyridine sulfonyl group, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. It may act as an inhibitor or activator depending on the target, influencing pathways such as:

  • Signal Transduction : Modulating pathways that control cellular responses.
  • Gene Expression : Affecting transcription factors that regulate gene activity.
  • Metabolic Regulation : Influencing metabolic pathways through enzyme interaction.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of tetrazole derivatives, including this compound. Testing against various bacterial strains has shown promising results:

  • Gram-positive bacteria : Effective against Staphylococcus aureus.
  • Gram-negative bacteria : Moderate activity against Escherichia coli and Proteus mirabilis.
Bacterial StrainActivity LevelReference
Staphylococcus aureusHigh
Escherichia coliModerate
Proteus mirabilisModerate

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies indicate cytotoxic effects on cancer cell lines, including:

  • Jurkat Cells : Displayed significant cytotoxicity with IC50 values comparable to established chemotherapeutics.
Cell LineIC50 (µM)Reference
Jurkat< 10
A-431< 15

Case Studies

A recent study synthesized various derivatives of tetrazole compounds to evaluate their biological activities. Among these, derivatives similar to 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-4-(pyridin-3-ylsulfonyl)piperazine showed significant antimicrobial and anticancer activities, suggesting that modifications to the tetrazole ring can enhance efficacy.

Comparative Analysis

When compared to other tetrazole derivatives, this compound demonstrates superior binding affinity towards specific biological targets. For instance:

CompoundBinding Affinity (K_i)Activity Type
1-((1-phenyl-1H-tetrazol-5-yl)methyl)-4-(pyridin-3-ylsulfonyl)piperazineLow nanomolar rangeAntimicrobial
1-(4-methylphenyl)-3-(tetrazolyl)ureaMicromolarAnticancer

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